N-[4-(1,3-benzoxazol-2-yl)phenyl]-2-(4-ethylphenoxy)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[4-(1,3-benzoxazol-2-yl)phenyl]-2-(4-ethylphenoxy)acetamide is a complex organic compound that features a benzoxazole moiety. Benzoxazole derivatives are known for their diverse biological activities and applications in various fields, including medicinal chemistry and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(1,3-benzoxazol-2-yl)phenyl]-2-(4-ethylphenoxy)acetamide typically involves the formation of the benzoxazole ring followed by the attachment of the phenyl and ethylphenoxy groups. One common method involves the cyclization of 2-aminophenol with an aldehyde to form the benzoxazole core . This is followed by a series of substitution reactions to introduce the phenyl and ethylphenoxy groups.
Industrial Production Methods
Industrial production of benzoxazole derivatives often employs catalytic processes to enhance yield and efficiency. For instance, the use of samarium triflate as a reusable acid catalyst in aqueous medium has been reported to be effective for the synthesis of benzoxazoles . Additionally, the use of magnetic solid acid nanocatalysts has been explored for the synthesis of benzoxazole derivatives in water under reflux conditions .
Chemical Reactions Analysis
Types of Reactions
N-[4-(1,3-benzoxazol-2-yl)phenyl]-2-(4-ethylphenoxy)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions to introduce different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkylating agents, and acylating agents are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
Scientific Research Applications
N-[4-(1,3-benzoxazol-2-yl)phenyl]-2-(4-ethylphenoxy)acetamide has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Medicine: Benzoxazole derivatives are known for their antimicrobial, antifungal, and anticancer properties.
Mechanism of Action
The mechanism of action of N-[4-(1,3-benzoxazol-2-yl)phenyl]-2-(4-ethylphenoxy)acetamide involves its interaction with specific molecular targets. The benzoxazole moiety is known to interact with various enzymes and receptors, modulating their activity. This interaction can lead to the inhibition or activation of specific biological pathways, contributing to the compound’s biological effects .
Comparison with Similar Compounds
Similar Compounds
Benzimidazole: Similar structure with nitrogen replacing oxygen in the ring.
Benzothiazole: Sulfur replaces oxygen in the ring.
Benzofuran: Lacks the nitrogen atom in the ring.
Uniqueness
N-[4-(1,3-benzoxazol-2-yl)phenyl]-2-(4-ethylphenoxy)acetamide is unique due to its specific combination of functional groups, which confer distinct biological and photophysical properties. The presence of the benzoxazole ring enhances its stability and reactivity, making it a valuable compound in various applications .
Properties
Molecular Formula |
C23H20N2O3 |
---|---|
Molecular Weight |
372.4 g/mol |
IUPAC Name |
N-[4-(1,3-benzoxazol-2-yl)phenyl]-2-(4-ethylphenoxy)acetamide |
InChI |
InChI=1S/C23H20N2O3/c1-2-16-7-13-19(14-8-16)27-15-22(26)24-18-11-9-17(10-12-18)23-25-20-5-3-4-6-21(20)28-23/h3-14H,2,15H2,1H3,(H,24,26) |
InChI Key |
OSRUQGKLAGFOPN-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=C(C=C1)OCC(=O)NC2=CC=C(C=C2)C3=NC4=CC=CC=C4O3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.